molecular formula C22H26O6 B611414 托格列净 CAS No. 903565-83-3

托格列净

货号: B611414
CAS 编号: 903565-83-3
分子量: 386.4 g/mol
InChI 键: VWVKUNOPTJGDOB-BDHVOXNPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

托福格列净是一种口服活性的小分子钠-葡萄糖协同转运蛋白 2 (SGLT2) 抑制剂。它由中外制药与高砂和赛诺菲合作开发,用于治疗 2 型糖尿病。 该化合物通过抑制肾脏对葡萄糖的重吸收来降低血糖水平 .

科学研究应用

托福格列净已被广泛研究,用于其在医学上的应用,特别是在治疗 2 型糖尿病方面的应用。它在通过促进尿液中葡萄糖排泄来降低血糖水平方面显示出疗效。 此外,托福格列净已被研究,以研究其在治疗代谢功能障碍相关脂肪肝病 (MAFLD) 和改善患有这种疾病的患者的肝损伤方面的潜在益处 . 其独特的作用机制涉及选择性抑制 SGLT2,使其成为糖尿病管理中一种有价值的工具 .

作用机制

托福格列净通过选择性抑制肾脏近端小管中的钠-葡萄糖协同转运蛋白 2 (SGLT2) 来发挥其作用。这种抑制减少了葡萄糖的重吸收,导致尿糖排泄增加和血糖水平降低。 托福格列净的作用独立于胰岛素,使其适合用于不同程度的胰岛素抵抗患者 .

安全和危害

Tofogliflozin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

生化分析

Biochemical Properties

Tofogliflozin interacts with the SGLT2 protein, inhibiting its function and thereby reducing glucose reabsorption in the kidney . This interaction is crucial in the biochemical reaction that Tofogliflozin induces, leading to increased urinary glucose excretion and improved hyperglycemia . It is metabolized by CYP2C18, 3A4/5, 4A11, and 4F3B .

Cellular Effects

Tofogliflozin has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . In particular, it has been shown to improve insulin resistance in skeletal muscle and accelerate lipolysis in adipose tissue .

Molecular Mechanism

Tofogliflozin exerts its effects at the molecular level primarily through its inhibition of SGLT2. By binding to this transporter, it prevents the reabsorption of glucose in the kidney, leading to increased urinary glucose excretion . This can lead to improved glycemic control in individuals with type 2 diabetes .

Temporal Effects in Laboratory Settings

In a 48-week study, Tofogliflozin was shown to improve liver injury in patients with metabolic associated fatty liver disease (MAFLD) by improving glucose metabolism and insulin resistance . Over time, Tofogliflozin has been shown to reduce body weight gain and fat accumulation in diabetic and obese animal models .

Dosage Effects in Animal Models

In animal models, the effects of Tofogliflozin have been shown to vary with different dosages . It has been demonstrated to attenuate body weight gain and fat accumulation in diabetic and obese animal models .

Metabolic Pathways

Tofogliflozin is involved in the metabolic pathway of glucose reabsorption in the kidney. It interacts with the SGLT2 protein, inhibiting its function and thereby reducing glucose reabsorption . This leads to increased urinary glucose excretion and improved hyperglycemia .

Transport and Distribution

Tofogliflozin is transported and distributed within cells and tissues via its interaction with the SGLT2 protein . By binding to this transporter, it prevents the reabsorption of glucose in the kidney, leading to increased urinary glucose excretion .

Subcellular Localization

The primary site of action for Tofogliflozin is the SGLT2 protein, which is primarily located in the proximal tubules of the kidney . By inhibiting this transporter, Tofogliflozin can effectively reduce glucose reabsorption and increase urinary glucose excretion .

准备方法

托福格列净可以通过多种方法合成。一种常见的方法是将 2,4-二溴苄醇与 2-甲氧基丙烯反应生成双溴中间体。然后将该中间体与 2,3,4,6-四-O-三甲基硅烷基-D-葡萄糖酸内酯反应,然后与 4-乙基苯甲醛缩合。 最后一步包括还原、保护和脱保护,生成托福格列净 . 工业生产方法通常涉及将托福格列净与添加剂直接压缩,形成片剂 .

化学反应分析

托福格列净会发生各种化学反应,包括氧化、还原和取代反应。这些反应中常用的试剂包括保护剂和催化剂。 例如,其合成中的还原步骤涉及使用还原剂将中间体转化为最终产物 . 这些反应生成的主要产物包括托福格列净的不同晶型,例如一水合物和与醋酸钠或醋酸钾的共晶 .

属性

IUPAC Name

(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVKUNOPTJGDOB-BDHVOXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238097
Record name Tofogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903565-83-3
Record name Tofogliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903565-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tofogliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903565833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tofogliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11824
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tofogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[2-benzofuran-1,2'-pyran]-3',4',5'-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOFOGLIFLOZIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554245W62T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tofogliflozin
Reactant of Route 2
Tofogliflozin
Reactant of Route 3
Tofogliflozin
Reactant of Route 4
Tofogliflozin
Reactant of Route 5
Tofogliflozin
Reactant of Route 6
Tofogliflozin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。